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Compound of Interest

Compound Name: 1-Butyl-2-methylindole

Cat. No.: B1274270

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Butyl-
2-methylindole, catering to researchers, scientists, and professionals in drug development.
The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), offers detailed experimental protocols, and
visualizes analytical workflows.

While experimental *H NMR, 3C NMR, and IR spectra for 1-Butyl-2-methylindole are not
readily available in public spectral databases, this guide presents predicted data based on the
analysis of structurally related compounds, including indole, 1-methylindole, and 2-
methylindole. The mass spectrometry data is based on available experimental results.

Quantitative Spectroscopic Data

The following tables summarize the mass spectrometry data for 1-Butyl-2-methylindole and
the predicted NMR and IR data.

Mass Spectrometry (MS)

The mass spectrum of 1-Butyl-2-methylindole is characterized by its molecular ion peak and
specific fragmentation patterns. The electron ionization (EI) method is commonly used for the
analysis of such compounds.[1]
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Property Value Reference
Molecular Formula Ci3H17N [L1121[31[4115]
Molecular Weight 187.28 g/mol [1112][31[4]
Exact Mass 187.1361 g/mol [1]
lonization Type Electron lonization (EI) [1]

Key Fragments (m/z) Predicted/Observed

187 [M]* (Molecular lon) [1]

M - CsH+]* (Loss of propyl
144 [ sH7]* ( propy
radical)

[M - CaHo]* (Loss of butyl

radical)

130

Predicted *H Nuclear Magnetic Resonance (NMR)
Spectroscopy

The predicted *H NMR spectrum of 1-Butyl-2-methylindole in a deuterated solvent like CDCl3
would exhibit characteristic signals for the aromatic protons of the indole ring, the protons of
the butyl group, and the methyl group. The chemical shifts (d) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).
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Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (ppm)
Aromatic (indole ring) 7.0-7.6 Multiplet 4H
H-3 (indole ring) ~6.2 Singlet 1H
N-CHz (butyl) ~4.0 Triplet 2H
CHz (butyl) ~1.7 Sextet 2H
CHz (butyl) ~1.4 Sextet 2H
CHs (butyl) ~0.9 Triplet 3H
C2-CHs (methyl) ~2.4 Singlet 3H

Predicted **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

The predicted 3C NMR spectrum of 1-Butyl-2-methylindole would show distinct signals for
each of the 13 carbon atoms in the molecule. The chemical shifts are influenced by the
electronic environment of each carbon atom.
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Carbon Assignment Predicted Chemical Shift (ppm)
C=0 (if applicable) N/A

C in aromatic rings 110 - 140
C2 (indole ring) ~136

Cs (indole ring) ~100

Csa (indole ring) ~128

C7a (indole ring) ~137
N-CHz (butyl) ~45

CHz (butyl) ~31

CHz (butyl) ~20

CHs (butyl) ~14
C2-CHs (methyl) ~12

Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum of 1-Butyl-2-methylindole would display characteristic absorption
bands corresponding to the vibrational frequencies of its functional groups.

Predicted Absorption Range

Vibrational Mode Intensity
(cm~)

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Strong

C=C stretch (aromatic) 1450 - 1600 Medium-Strong

C-N stretch 1310 - 1360 Medium

C-H bend (out-of-plane,
) 700 - 900 Strong
aromatic)
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh 5-10 mg of purified 1-Butyl-2-methylindole.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIl3) in a clean, dry vial.

e Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the
solution.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height
should be around 4-5 cm.

Cap the NMR tube securely.

1H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Solvent: CDCls.

Temperature: 298 K.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

13C NMR Spectroscopy:
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Instrument: 100 MHz (or higher, corresponding to the *H frequency) NMR spectrometer.
Pulse Program: Proton-decoupled pulse sequence.

Solvent: CDCls.

Temperature: 298 K.

Number of Scans: 1024 or more (due to the low natural abundance of 13C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Place a small drop of neat 1-Butyl-2-methylindole directly onto the center of the ATR
crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.
Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm~1.

Resolution: 4 cm~1.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.
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Mass Spectrometry (MS)

Sample Preparation:

e Prepare a dilute solution of 1-Butyl-2-methylindole in a volatile organic solvent (e.g.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

» Further dilute this stock solution to a final concentration of 1-10 pg/mL.

Data Acquisition (GC-MS with Electron lonization):

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
« lonization Mode: Electron lonization (EI).

e Electron Energy: 70 eV.

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
e Injection Volume: 1 pL.

* Inlet Temperature: 250 °C.

o Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then
ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Mass Range: m/z 40-500.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and
relationships in the spectroscopic analysis of 1-Butyl-2-methylindole.
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Caption: General workflow for the spectroscopic analysis of 1-Butyl-2-methylindole.
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Spectroscopic Techniques Derived Structural Information
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Caption: Logical relationships between spectroscopic data and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1274270#spectroscopic-data-for-1-butyl-2-
methylindole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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